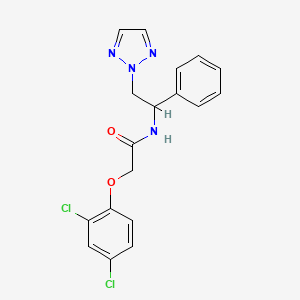

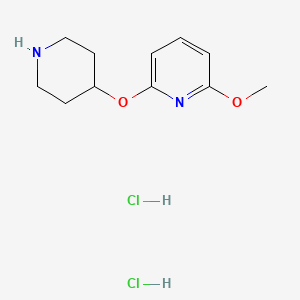

![molecular formula C16H20Cl2N2O2 B2409487 2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride CAS No. 2034621-43-5](/img/structure/B2409487.png)

2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride” is a complex organic compound. It contains a pyrrolo[3,4-c]pyridine core, which is a type of azine-containing biaryl. Azine-containing biaryls are ubiquitous scaffolds in many areas of chemistry . The compound also has a 2,4-dimethoxybenzyl group attached to it. 2,4-Dimethoxybenzylamine, a related compound, is an amine nucleophile used in various chemical reactions .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the pyrrolo[3,4-c]pyridine core and the 2,4-dimethoxybenzyl group. The pyridine ring is a common structural motif in natural products and has found applications in diverse fields, from functional materials to agrochemistry and medicinal chemistry . The 2,4-dimethoxybenzyl group could also participate in various chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the presence and location of polar groups within the molecule. Its stability might be influenced by the presence of the 2-pyridyl boron group, which is known for its instability .

Aplicaciones Científicas De Investigación

Antitumor Activity

- Synthesis and Antitumor Activity of Analogous Compounds : Compounds structurally related to 2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride have been synthesized and shown to inhibit mammalian dihydrofolate reductase, with significant activity against Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).

Conducting Polymers

- Conducting Polymers from Low Oxidation Potential Monomers : Research on derivatives of bis(pyrrol-2-yl) arylenes, which are structurally similar to the compound , has demonstrated their ability to form cation radicals at low oxidation potentials, leading to the development of stable, electrically conducting polymers (Sotzing et al., 1996).

Synthesis of Novel Compounds

- Preparation of Optically Pure Derivatives : Studies have reported the synthesis of optically pure derivatives of 2-(l-hydroxybenzyl)piperidine and pyrrolidine, showcasing the chemical versatility and potential for creating stereochemically controlled compounds (Ruano et al., 2006).

- Synthesis of Quinazolines : Research has shown methods for preparing 2-substituted quinazolines, a process relevant to the synthesis of compounds related to this compound (Eynde et al., 1993).

Chemical Properties and Reactions

- Formation of Hydrogen-Bonded Dimers : Investigations into compounds with pyrrole structures have revealed their ability to form hydrogen-bonded dimers in crystal structures, an aspect significant for understanding the chemical behavior of similar compounds (Senge, 2005).

Propiedades

IUPAC Name |

2-[(2,4-dimethoxyphenyl)methyl]-1,3-dihydropyrrolo[3,4-c]pyridine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2.2ClH/c1-19-15-4-3-13(16(7-15)20-2)10-18-9-12-5-6-17-8-14(12)11-18;;/h3-8H,9-11H2,1-2H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHOPBUFERWBHNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN2CC3=C(C2)C=NC=C3)OC.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Hydroxyethyl)(3-methoxybenzyl)amino]-1-ethanol](/img/structure/B2409404.png)

![N-[(1S)-1-Cyanoethyl]-6-(dimethylsulfamoyl)pyridine-3-carboxamide](/img/structure/B2409407.png)

![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2409408.png)

![3-[(6-Methyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-4-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2409421.png)

![2-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-sulfonyl fluoride](/img/structure/B2409423.png)

![2-Chloro-N-[1-(3-pyrrolidin-1-ylphenyl)ethyl]propanamide](/img/structure/B2409426.png)